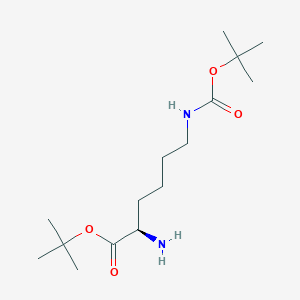![molecular formula C20H28Cl2N2O4 B8480122 (3,5-dichlorophenyl)methyl 2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate](/img/structure/B8480122.png)
(3,5-dichlorophenyl)methyl 2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-dichlorophenyl)methyl 2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dichlorobenzyl group, a tert-butoxycarbonyl-protected amine, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dichlorophenyl)methyl 2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the dichlorobenzyl group and the tert-butoxycarbonyl-protected amine. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-dichlorophenyl)methyl 2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The dichlorobenzyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
(3,5-dichlorophenyl)methyl 2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound’s unique structure makes it valuable in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3,5-dichlorophenyl)methyl 2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The dichlorobenzyl group and the piperidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The tert-butoxycarbonyl-protected amine can be deprotected under certain conditions, allowing the compound to interact with various enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dichlorobenzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate
- 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
Uniqueness
Compared to similar compounds, (3,5-dichlorophenyl)methyl 2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate stands out due to its specific combination of functional groups
Propiedades
Fórmula molecular |
C20H28Cl2N2O4 |
|---|---|
Peso molecular |
431.3 g/mol |
Nombre IUPAC |
(3,5-dichlorophenyl)methyl 2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H28Cl2N2O4/c1-13-7-14(11-23-18(25)28-20(2,3)4)5-6-24(13)19(26)27-12-15-8-16(21)10-17(22)9-15/h8-10,13-14H,5-7,11-12H2,1-4H3,(H,23,25) |
Clave InChI |
XDOILEALUXWAOY-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CCN1C(=O)OCC2=CC(=CC(=C2)Cl)Cl)CNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

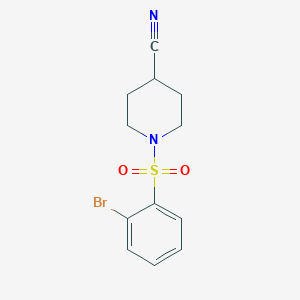
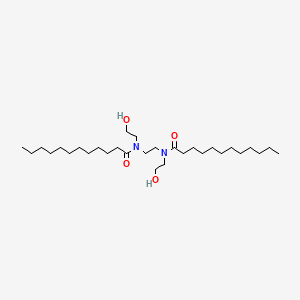

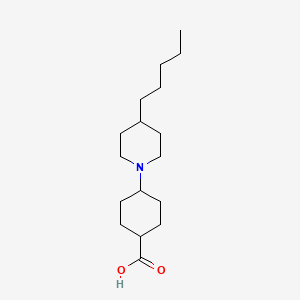
![1-[5-(1-Methylethoxy)pyridin-2-yl]ethanol](/img/structure/B8480074.png)

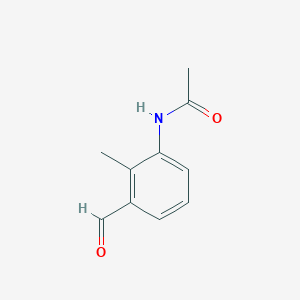
![3-[(2-Carboxyethyl)amino]benzoic Acid](/img/structure/B8480094.png)





